1,4-Bis(4-fluorophenyl)benzo[G]phthalazine
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Overview
Description
1,4-Bis(4-fluorophenyl)benzo[G]phthalazine is a chemical compound known for its unique structure and potential applications in various fields. It belongs to the class of phthalazines, which are bicyclic heterocycles containing nitrogen atoms. This compound is characterized by the presence of two 4-fluorophenyl groups attached to a benzo[G]phthalazine core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis(4-fluorophenyl)benzo[G]phthalazine typically involves the condensation of 4-fluorobenzaldehyde with appropriate precursors under controlled conditions. One common method includes the use of a catalyst such as sodium methoxide in a solvent like ethanol. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to obtain high-quality this compound .
Chemical Reactions Analysis
Types of Reactions
1,4-Bis(4-fluorophenyl)benzo[G]phthalazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atoms in the phenyl groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in ethanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
1,4-Bis(4-fluorophenyl)benzo[G]phthalazine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its potential as an anticancer agent due to its ability to interact with DNA.
Industry: Utilized in the development of advanced materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 1,4-Bis(4-fluorophenyl)benzo[G]phthalazine involves its interaction with molecular targets such as DNA and enzymes. The compound can intercalate into DNA, disrupting its structure and function. Additionally, it may inhibit specific enzymes involved in cellular processes, leading to potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Phthalazine: A simpler analog with similar structural features but lacking the fluorophenyl groups.
Phthalazone: Another related compound with a different substitution pattern.
Bis(phthalimido)piperazine: A compound with a similar core structure but different functional groups.
Uniqueness
1,4-Bis(4-fluorophenyl)benzo[G]phthalazine is unique due to the presence of fluorine atoms, which can enhance its chemical stability and biological activity. The fluorophenyl groups also contribute to its distinct electronic properties, making it valuable for various applications .
Properties
CAS No. |
820233-85-0 |
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Molecular Formula |
C24H14F2N2 |
Molecular Weight |
368.4 g/mol |
IUPAC Name |
1,4-bis(4-fluorophenyl)benzo[g]phthalazine |
InChI |
InChI=1S/C24H14F2N2/c25-19-9-5-15(6-10-19)23-21-13-17-3-1-2-4-18(17)14-22(21)24(28-27-23)16-7-11-20(26)12-8-16/h1-14H |
InChI Key |
AUZNMQMIHJVUMC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C3C(=CC2=C1)C(=NN=C3C4=CC=C(C=C4)F)C5=CC=C(C=C5)F |
Origin of Product |
United States |
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